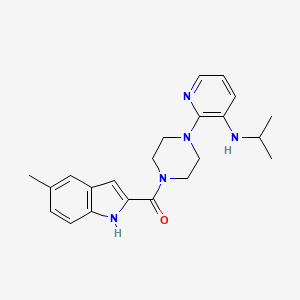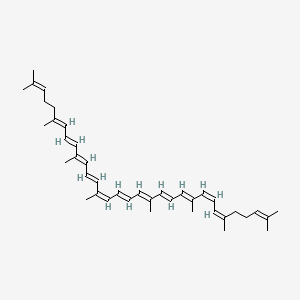
Homocycloleucine, (carboxyl-11C)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homocycloleucine, (carboxyl-11C)- is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. This compound is a derivative of cycloleucine, a non-metabolizable amino acid formed by the cyclization of leucine. The incorporation of the radioactive isotope carbon-11 allows for the tracking and imaging of biological processes in vivo, making it a valuable tool in medical and biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Homocycloleucine, (carboxyl-11C)- involves the incorporation of carbon-11 into the molecular structure. Carbon-11 is typically produced by the proton bombardment of nitrogen gas, resulting in the formation of [11C]CO2. This [11C]CO2 can then be used in various synthetic routes to incorporate the carbon-11 isotope into the desired compound .
One common method involves the use of organic bases as [11C]carbon dioxide-fixation agents to form 11C-labeled carbonyl groups. Another method utilizes a low-pressure 11C-carbonylation technique with solvable xenon gas to transfer and react [11C]carbon monoxide in a sealed reaction vessel .
Industrial Production Methods
Industrial production of 11C-labeled compounds, including Homocycloleucine, (carboxyl-11C)-, often involves automated synthesis modules. These modules enable the efficient and reproducible production of radiopharmaceuticals under controlled conditions. The use of commercial radiochemistry synthesis modules allows for the production of high-purity, high-yield 11C-labeled compounds suitable for clinical applications .
Análisis De Reacciones Químicas
Types of Reactions
Homocycloleucine, (carboxyl-11C)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the carboxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Homocycloleucine, (carboxyl-11C)- can yield 11C-labeled carboxylic acids, while reduction can produce 11C-labeled alcohols .
Aplicaciones Científicas De Investigación
Homocycloleucine, (carboxyl-11C)- has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in tracking metabolic pathways and understanding biological processes.
Medicine: Utilized in PET imaging to diagnose and monitor diseases such as cancer and neurological disorders.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents
Mecanismo De Acción
The mechanism of action of Homocycloleucine, (carboxyl-11C)- involves its incorporation into biological molecules, allowing for the visualization of metabolic processes. The carbon-11 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners, providing detailed images of the distribution and accumulation of the compound in the body .
Comparación Con Compuestos Similares
Similar Compounds
Cycloleucine: A non-metabolizable amino acid and reversible inhibitor of nucleic acid methylation.
Choline C-11: A radiolabeled analog of choline used in PET imaging for prostate cancer.
11C-labeled carboxylic acids: Used in various PET imaging applications.
Uniqueness
Homocycloleucine, (carboxyl-11C)- is unique due to its specific structure and radiolabeling with carbon-11. This allows for precise tracking and imaging of biological processes, making it a valuable tool in both research and clinical settings. Its ability to undergo various chemical reactions also enhances its versatility in different applications .
Propiedades
Número CAS |
67550-33-8 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
142.18 g/mol |
Nombre IUPAC |
1-aminocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5,8H2,(H,9,10)/i6-1 |
Clave InChI |
WOXWUZCRWJWTRT-KWCOIAHCSA-N |
SMILES isomérico |
C1CCC(CC1)([11C](=O)O)N |
SMILES canónico |
C1CCC(CC1)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)



